3,4-Hexanediol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

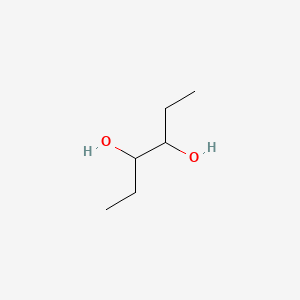

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-5(7)6(8)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFSNPPXJUQANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919310 | |

| Record name | Hexane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-17-8 | |

| Record name | 3,4-Hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane-3,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties and Structure of 3,4-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Hexanediol, a vicinal diol, is a chiral molecule with significant applications in various fields, including as a building block in the synthesis of complex organic molecules and as an intermediate in the production of biologically active compounds.[1] Its structure, characterized by hydroxyl groups on adjacent carbon atoms (C3 and C4) of a hexane chain, imparts specific chemical and physical properties that are of interest to researchers in drug development and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, with a focus on providing detailed experimental protocols and data presentation for a scientific audience.

Chemical Structure

This compound is a fascinating molecule from a stereochemical perspective, possessing two chiral centers at the C3 and C4 positions. This gives rise to three possible stereoisomers: a pair of enantiomers, (3R,4R)- and (3S,4S)-3,4-Hexanediol, and a meso compound, (3R,4S)- or (3S,4R)-3,4-Hexanediol. The meso isomer is achiral due to an internal plane of symmetry.

IUPAC Name: Hexane-3,4-diol

Synonyms: 3,4-Dihydroxyhexane

Molecular Formula: C₆H₁₄O₂

Molecular Weight: 118.17 g/mol [2]

The stereochemistry of this compound is crucial as it dictates its biological activity and its role as a chiral synthon.

Stereoisomers of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol |

| Boiling Point | 207 °C |

| Melting Point | 16 °C |

| Density | 0.957 g/cm³ |

| Solubility in Water | 100 g/L at 20 °C |

| LogP (Octanol/Water Partition Coefficient) | 0.25 |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

-

~0.9 ppm (triplet, 6H): Corresponding to the two methyl groups (CH₃) at the ends of the hexane chain.

-

~1.5 ppm (multiplet, 4H): Attributable to the two methylene groups (CH₂) adjacent to the methyl groups.

-

~3.5 ppm (multiplet, 2H): Representing the two methine protons (CH) attached to the hydroxyl groups.

-

A broad singlet (2H): This signal, corresponding to the hydroxyl protons (OH), can vary in chemical shift depending on concentration and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton:

-

~10 ppm: Signals for the two methyl carbons.

-

~25 ppm: Signals for the two methylene carbons.

-

~75 ppm: Signals for the two methine carbons bonded to the hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹: This is indicative of the O-H stretching vibration of the hydroxyl groups, broadened due to intermolecular hydrogen bonding.

-

Sharp peaks in the 2850-3000 cm⁻¹ region: Corresponding to the C-H stretching vibrations of the alkyl chain.

-

A peak around 1050-1150 cm⁻¹: Attributable to the C-O stretching vibration.

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound at m/z 118 may be weak or absent. Common fragmentation patterns for vicinal diols include:

-

Alpha-cleavage: Cleavage of the C-C bond between the two hydroxyl-bearing carbons, leading to fragment ions.

-

Dehydration: Loss of a water molecule (M-18).

-

Cleavage of the alkyl chain.

Synthesis of this compound

Several synthetic routes to this compound have been developed, allowing for the preparation of specific stereoisomers.

Synthesis of meso-3,4-Hexanediol from cis-3-Hexene

The syn-dihydroxylation of cis-3-hexene using osmium tetroxide yields the meso-diol.

Synthesis of meso-3,4-Hexanediol.

Synthesis of Racemic (3R,4R)- and (3S,4S)-3,4-Hexanediol from trans-3-Hexene

The anti-dihydroxylation of trans-3-hexene, typically achieved through epoxidation followed by acid-catalyzed hydrolysis, results in the racemic mixture of the enantiomeric diols.[3]

Synthesis of racemic this compound.

Enantioselective Synthesis from D-Mannitol

An enantiomerically pure form of this compound, specifically (3R,4R)-hexane-3,4-diol, can be synthesized from D-mannitol through a strategy involving the protection and deprotection of hydroxyl groups.[4][5]

Experimental Protocols

Protocol 1: Synthesis of meso-3,4-Hexanediol

Materials:

-

cis-3-Hexene

-

N-Methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

-

Acetone

-

Water

-

Sodium sulfite

-

Magnesium sulfate (anhydrous)

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cis-3-hexene (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents).

-

Cool the mixture in an ice bath and add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford meso-3,4-hexanediol.

Protocol 2: ¹H NMR Analysis of this compound

Procedure:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the spectrum, referencing the residual CHCl₃ signal to 7.26 ppm.

Protocol 3: IR Spectroscopy Analysis of this compound

Procedure:

-

Place a small drop of neat this compound liquid between two clean potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

-

Mount the plates in the sample holder of an FTIR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Reactivity and Potential Applications

This compound, as a vicinal diol, undergoes a variety of chemical transformations, making it a versatile intermediate.

-

Oxidation: It can be oxidized to form the corresponding diketone, 3,4-hexanedione, using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions.

-

Esterification: The hydroxyl groups can be esterified by reacting with carboxylic acids or their derivatives.

-

Etherification: Formation of ethers can be achieved through reactions with alkyl halides under basic conditions (Williamson ether synthesis).

-

Cleavage: The C-C bond between the two hydroxyl groups can be cleaved using strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) to yield two molecules of propionaldehyde.

The chiral nature of this compound makes it a valuable precursor in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry is critical. Its diol functionality also allows for its use in the synthesis of polyesters and other polymers.

Conclusion

This compound is a structurally interesting and synthetically useful molecule. A thorough understanding of its chemical properties, stereochemistry, and reactivity is crucial for its effective application in research and development. The protocols and data presented in this guide are intended to provide a solid foundation for scientists and professionals working with this versatile diol.

References

An In-depth Technical Guide to the Physical Properties of Hexane-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexane-3,4-diol is a vicinal diol that holds interest in various chemical and pharmaceutical applications due to its unique structural features. A thorough understanding of its physical properties is paramount for its application in synthesis, formulation, and as a potential building block in drug development. This guide provides a comprehensive overview of the key physical characteristics of hexane-3,4-diol, complete with experimental methodologies and spectral data.

Physicochemical Properties

The physical properties of hexane-3,4-diol are summarized in the table below. These values represent a compilation of data from various sources and provide a foundational understanding of the compound's behavior.

| Property | Value | Units |

| Molecular Formula | C₆H₁₄O₂ | |

| Molecular Weight | 118.174 | g/mol |

| Melting Point | 90.1 - 90.2 | °C |

| Boiling Point | 199.6 - 234 | °C at 760 mmHg |

| Density | 0.958 | g/cm³ |

| Water Solubility | 30.24 | g/L at 25°C[1] |

| LogP (Octanol-Water Partition Coefficient) | 0.528 | |

| Refractive Index | 1.445 | |

| Flash Point | 98.1 | °C |

| Vapor Pressure | 0.1 ± 0.8 | mmHg at 25°C |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of hexane-3,4-diol. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Melting Point Determination

The melting point of hexane-3,4-diol is determined using a capillary melting point apparatus.[2]

-

Sample Preparation: A small amount of finely powdered, dry hexane-3,4-diol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C/min) and the sample is observed through a magnifying lens. The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure substance, this range should be narrow.

Boiling Point Determination

The boiling point is determined using the distillation method or the Thiele tube method.[3][4]

-

Apparatus: A micro-distillation apparatus or a Thiele tube setup with a thermometer and a capillary tube is used.

-

Procedure (Thiele Tube): A small amount of hexane-3,4-diol is placed in a small test tube, and an inverted capillary tube is added. The test tube is attached to a thermometer and heated in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). The temperature is gradually increased until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

The density of liquid hexane-3,4-diol (above its melting point) can be determined using a pycnometer.

-

Apparatus: A calibrated pycnometer of a known volume.

-

Procedure: The pycnometer is first weighed empty. It is then filled with hexane-3,4-diol, ensuring no air bubbles are present, and weighed again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. The temperature at which the measurement is taken should be recorded.

Solubility Determination

The solubility of hexane-3,4-diol in water can be determined by the shake-flask method.[5]

-

Procedure: An excess amount of hexane-3,4-diol is added to a known volume of deionized water in a sealed flask. The flask is then agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). After allowing any undissolved solid to settle, a sample of the supernatant is carefully withdrawn, filtered, and its concentration is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of hexane-3,4-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of hexane-3,4-diol is expected to show characteristic signals for the ethyl and methine protons. The protons on the carbons bearing the hydroxyl groups (C3 and C4) would appear as multiplets, and the hydroxyl protons would typically be broad singlets, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbons attached to the hydroxyl groups (C3 and C4) will be shifted downfield compared to the other aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of hexane-3,4-diol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups due to hydrogen bonding.[1] Sharp C-H stretching vibrations are observed around 2850-3000 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of hexane-3,4-diol and to confirm its molecular weight.

-

Procedure: A dilute solution of hexane-3,4-diol in a suitable volatile solvent is injected into the gas chromatograph. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase. The eluted compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of hexane-3,4-diol and a characteristic fragmentation pattern.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a chemical compound like hexane-3,4-diol.

Caption: A logical workflow for the experimental characterization of the physical properties of a chemical compound.

Biological Activity

Currently, there is limited publicly available research on the specific biological activities and signaling pathways of hexane-3,4-diol.[1] As a vicinal diol, its potential biological effects could be an area for future investigation, particularly in the context of its structural similarity to other biologically active diols.

Conclusion

This technical guide provides a detailed overview of the key physical properties of hexane-3,4-diol, along with standardized experimental protocols for their determination. The presented data and methodologies offer a valuable resource for researchers and professionals working with this compound, facilitating its effective use in various scientific and industrial applications. Further research into the biological activity of hexane-3,4-diol is warranted to fully explore its potential in the field of drug development.

References

An In-depth Technical Guide to 3,4-Hexanediol (CAS 922-17-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Hexanediol, with the CAS number 922-17-8, is a vicinal diol characterized by two hydroxyl groups on adjacent carbon atoms (C3 and C4) of a hexane chain.[1] Its molecular formula is C6H14O2, and it has a molecular weight of approximately 118.17 g/mol .[1][2] This structure, particularly the presence and stereochemistry of the two hydroxyl groups, imparts significant chemical reactivity and makes it a valuable intermediate in various fields.

As a building block, this compound is utilized in the synthesis of more complex organic molecules, polymers, and specialty chemicals like surfactants and plasticizers.[1] Its biocompatibility has also led to investigations into its use in biomaterials, such as hydrogels for tissue regeneration and components for medical devices.[1][3] Furthermore, emerging research suggests potential antibacterial and antifungal properties, opening avenues for its application as a novel antimicrobial agent.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with detailed experimental protocols and pathway visualizations.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application, and analysis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 922-17-8 | [3][4] |

| Molecular Formula | C6H14O2 | [1][4] |

| Molecular Weight | 118.17 g/mol | [1][2] |

| IUPAC Name | hexane-3,4-diol | [1] |

| Synonyms | 3,4-dihydroxyhexane, Diethylglycol | [2][4] |

| Melting Point | 90.1 - 90.2 °C | [4] |

| Boiling Point | 199.6 °C at 760 mmHg | [4][5] |

| Density | 0.958 g/cm³ | [4][5] |

| Flash Point | 98.1 °C | [4][5] |

| Vapor Pressure | 0.0848 mmHg at 25 °C | [4] |

| Water Solubility | 30.24 g/L at 25 °C (Moderate) | [1] |

| LogP (Octanol/Water) | 0.528 | [1][4] |

| Refractive Index | 1.4429 (at 20 °C) | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy Type | Expected Characteristics | Reference |

| ¹³C NMR | The carbon atoms bonded to the hydroxyl groups (C3 and C4) are deshielded and appear downfield around 75-85 ppm. The terminal methyl carbons (C1 and C6) resonate upfield at approximately 12-15 ppm, while the internal methylene carbons (C2 and C5) appear around 20-30 ppm. | [1] |

| ¹H NMR | The protons on the hydroxyl groups will appear as a broad singlet, with a chemical shift that is dependent on concentration and solvent. The methine protons at C3 and C4 will be found in the 3.5-4.0 ppm range. The methylene and methyl protons of the ethyl groups will show characteristic splitting patterns (quartet and triplet, respectively) in the aliphatic region. | |

| Infrared (IR) | A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching from the hydroxyl groups due to hydrogen bonding. C-H stretching of the alkyl chain will be observed around 2850-3000 cm⁻¹. A C-O stretching band will appear in the 1000-1200 cm⁻¹ region. | |

| Mass Spectrometry (MS) | The molecular ion peak (M+) at m/z = 118 would be expected. Common fragmentation patterns would include the loss of water (M-18), ethyl groups (M-29), or cleavage between C3 and C4. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the desired stereochemistry (meso or racemic).

Key Synthesis Routes

-

From 3-Hexene: The most common laboratory syntheses involve the dihydroxylation of 3-hexene. The stereochemical outcome is dependent on the geometry of the starting alkene and the reagents used.[3]

-

Syn-dihydroxylation of cis-3-hexene using reagents like cold, alkaline potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) yields the meso-3,4-hexanediol.[3][6]

-

Anti-dihydroxylation of trans-3-hexene, typically via epoxidation with a peroxy acid (like mCPBA) followed by acid- or base-catalyzed hydrolysis of the epoxide, produces a racemic mixture of (3R,4R)- and (3S,4S)-3,4-hexanediol.[3][7]

-

-

From 3-Hexyne: Reduction of 3-hexyne to cis- or trans-3-hexene, followed by the appropriate hydroxylation method, is another viable route.[1]

-

Biocatalytic Reduction: Enzymes such as butanediol dehydrogenase from organisms like Saccharomyces cerevisiae can be used for the enantioselective reduction of 3,4-hexanedione to produce specific stereoisomers of the diol.[1][3]

-

From D-Mannitol: A multi-step synthesis involving protection and deprotection of hydroxyl groups can be employed to produce chiral (3R,4R)-Hexane-3,4-diol.[1][8]

-

Pinacol Coupling: The reductive coupling of propanal using a reducing agent like magnesium can form this compound. This is a general method for producing vicinal diols.[9]

Caption: Stereoselective synthesis of this compound isomers.

Experimental Protocol: Synthesis of meso-3,4-Hexanediol via Syn-dihydroxylation

This protocol is based on the syn-dihydroxylation of cis-3-hexene using potassium permanganate.

Materials:

-

cis-3-Hexene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Ice

-

Deionized water

-

Ethanol

-

Sodium bisulfite (NaHSO₃)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, separatory funnel.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of cis-3-hexene in a suitable solvent like aqueous ethanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Separately, prepare a solution of potassium permanganate and a small amount of sodium hydroxide in deionized water. Cool this solution in an ice bath.

-

Add the cold KMnO₄ solution dropwise to the stirred alkene solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The purple color of the permanganate should disappear as it reacts, forming a brown precipitate of manganese dioxide (MnO₂).

-

After the addition is complete, continue stirring in the ice bath for an additional hour.

-

To quench the reaction and dissolve the MnO₂, add solid sodium bisulfite portion-wise until the brown precipitate disappears and the solution becomes colorless.

-

Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude meso-3,4-hexanediol.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure product.

Experimental Protocol: Pinacol Coupling of Propanal

This protocol outlines a general procedure for the reductive coupling of an aldehyde to form a vicinal diol.[9][10]

Materials:

-

Magnesium turnings

-

Mercuric chloride (HgCl₂) (Caution: Highly Toxic)

-

Propanal

-

Anhydrous solvent (e.g., benzene or THF)

-

Dilute sulfuric acid (H₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

-

Place magnesium turnings and a small amount of mercuric chloride in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small amount of anhydrous solvent and a solution of propanal in the same solvent.

-

Stir the mixture. An exothermic reaction should begin, indicating the formation of the magnesium amalgam and the start of the coupling reaction.

-

Once the initial reaction subsides, add the remaining propanal solution dropwise while stirring.

-

After the addition is complete, gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion. The mixture will become a thick gray sludge.[9]

-

Cool the reaction mixture in an ice bath.

-

Hydrolyze the magnesium pinacolate complex by slowly adding dilute sulfuric acid with vigorous stirring until the solid dissolves.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine all organic layers, wash with water and then brine, and dry over an anhydrous drying agent.

-

Remove the solvent by rotary evaporation to yield the crude this compound.

-

Purify the product by distillation or recrystallization.

Chemical Reactivity and Transformations

This compound's vicinal diol structure allows it to participate in a variety of chemical reactions, making it a versatile synthetic intermediate.[1]

-

Oxidation: It can be oxidized to form carbonyl compounds.[1] Using strong oxidizing agents like potassium permanganate or chromium trioxide can lead to the formation of 3,4-hexanedione.[1][3] Milder, selective reagents like periodic acid (HIO₄) or lead tetraacetate will cleave the C3-C4 bond, yielding two molecules of propanal.[3]

-

Esterification: The hydroxyl groups readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic catalysis to form the corresponding mono- or di-esters.[1]

-

Etherification: Reaction with alkyl halides in the presence of a base (e.g., Williamson ether synthesis) produces ethers.[1]

-

Pinacol Rearrangement: While characteristic of 1,2-diols, this acid-catalyzed rearrangement would involve the migration of an alkyl group and dehydration to form a ketone. For this compound, this would likely yield 3-ethyl-2-pentanone.[3]

-

Polymerization: The two hydroxyl groups allow this compound to act as a monomer in condensation polymerization reactions, for instance, with dicarboxylic acids to form polyesters or with diisocyanates to form polyurethanes.[3]

Caption: Key chemical reactions of this compound.

Applications in Research and Development

The unique properties of this compound have established its utility in several scientific and industrial domains.

Pharmaceutical and Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds and fine chemicals.[1] Its stereocenters make it a valuable chiral building block for creating complex target molecules with specific stereochemistry, which is critical in drug development.[3]

Biomaterials and Regenerative Medicine

There is growing interest in using this compound in the development of biomaterials.[1] Its biocompatibility and the ability of its derivatives to form hydrogels make it a promising candidate for creating scaffolds that promote cell growth and tissue regeneration.[1][3] Its thermal stability and mechanical properties also suggest potential applications in medical devices and implants.[1]

Material Science

In material science, this compound can be used as a monomer for creating specialty polymers.[3] It also has potential as a bio-based plasticizer, an additive used to increase the flexibility and durability of plastic materials, offering a more sustainable alternative to traditional plasticizers.[1]

Biological and Cellular Probes

Related diols, such as 1,6-hexanediol, are known to disrupt weak hydrophobic protein-protein and protein-RNA interactions.[11][12] This property has made them useful as chemical probes to study the material properties of liquid-like, membrane-less cellular compartments like P-bodies and stress granules.[11] While less studied in this context, this compound's amphiphilic nature suggests it could potentially serve a similar role in cell biology research.

Caption: General workflow for biocatalytic synthesis of chiral this compound.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with standard laboratory precautions. Assume it is an irritant to the skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the most recent Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile and valuable vicinal diol with significant potential across multiple scientific disciplines. Its well-defined physicochemical properties, coupled with its diverse reactivity and the ability to control its stereochemistry during synthesis, make it a powerful tool for organic chemists. Its applications in creating pharmaceuticals, advanced polymers, and innovative biomaterials are expanding. As research continues, particularly into its biological activities and role in material science, the importance of this compound in both academic and industrial settings is set to grow.

References

- 1. Buy this compound | 922-17-8 [smolecule.com]

- 2. Hexane-3,4-diol | C6H14O2 | CID 102504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 922-17-8 | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. hexane-3,4-diol | CAS#:922-17-8 | Chemsrc [chemsrc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 9. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

- 10. chemistry-online.com [chemistry-online.com]

- 11. sosjournals.s3.amazonaws.com [sosjournals.s3.amazonaws.com]

- 12. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Stereoisomers of 3,4-Hexanediol: Meso and Enantiomeric Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3,4-hexanediol, a vicinal diol with two chiral centers. The presence of these stereocenters gives rise to a pair of enantiomers, (3R,4R)- and (3S,4S)-3,4-hexanediol, and an achiral meso compound, (3R,4S)-3,4-hexanediol. Understanding the distinct properties and synthesis of these stereoisomers is critical for their application in various fields, including asymmetric synthesis and drug development.

Stereochemical Relationships

The stereoisomers of this compound are a direct consequence of the tetrahedral geometry at carbons 3 and 4. The relationship between these isomers can be visualized as follows:

Caption: Stereochemical relationship between the enantiomers and the meso form of this compound.

Physicochemical Properties

The stereochemical differences between the meso and enantiomeric forms of this compound lead to distinct physical properties. A summary of available quantitative data is presented below.

| Property | meso-(3R,4S)-3,4-Hexanediol | (3R,4R)-3,4-Hexanediol | (3S,4S)-3,4-Hexanediol | Racemic (±)-3,4-Hexanediol |

| CAS Number | 22520-39-4[1] | 53448-10-5 | 11829411[2] | 922-17-8[3] |

| Molecular Formula | C₆H₁₄O₂[1] | C₆H₁₄O₂ | C₆H₁₄O₂[2] | C₆H₁₄O₂[3] |

| Molecular Weight | 118.17 g/mol [1] | 118.17 g/mol | 118.17 g/mol [2] | 118.17 g/mol [3] |

| Melting Point (°C) | 88-89[4] | - | - | - |

| Boiling Point (°C) | - | - | - | 199.6 at 760 mmHg |

| Specific Rotation ([α]ᵨ) | 0° (achiral) | Data not available | Data not available | 0° (racemic mixture) |

Experimental Protocols

The synthesis of specific stereoisomers of this compound requires stereocontrolled reactions. Both traditional organic synthesis and biocatalytic methods have been employed.

Synthesis of meso-3,4-Hexanediol via Syn-Dihydroxylation

The meso isomer can be synthesized by the syn-dihydroxylation of a cis-alkene.

Caption: Synthesis of meso-3,4-hexanediol from cis-3-hexene.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cis-3-hexene in a suitable solvent system, such as a mixture of tert-butanol and water.

-

Reagent Addition: Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a reducing agent such as sodium bisulfite. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure meso-3,4-hexanediol.

Synthesis of Racemic (±)-3,4-Hexanediol via Anti-Dihydroxylation

The racemic mixture of enantiomers can be prepared by the anti-dihydroxylation of a trans-alkene.

References

An In-depth Technical Guide to (3R,4R)-3,4-Hexanediol and (3S,4S)-3,4-Hexanediol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomeric pair, (3R,4R)-3,4-Hexanediol and (3S,4S)-3,4-Hexanediol. Chiral vicinal diols are crucial building blocks in asymmetric synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Their stereochemically defined hydroxyl groups offer versatile handles for the construction of complex molecular architectures with high stereocontrol. This document details their synthesis, physicochemical properties, spectroscopic data, and potential applications, with a focus on providing practical information for researchers in organic synthesis and medicinal chemistry.

Core Properties and Stereochemistry

(3R,4R)-3,4-Hexanediol and (3S,4S)-3,4-Hexanediol are the two enantiomers of 3,4-hexanediol, a vicinal diol with the molecular formula C₆H₁₄O₂. The stereochemistry at the C3 and C4 positions dictates the three-dimensional arrangement of the hydroxyl groups, which in turn governs their interaction with other chiral molecules and their utility in stereoselective reactions.

Table 1: General and Stereochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol |

| IUPAC Name (R,R) | (3R,4R)-hexane-3,4-diol |

| IUPAC Name (S,S) | (3S,4S)-hexane-3,4-diol |

| Chiral Centers | C3, C4 |

| Stereoisomers | (3R,4R), (3S,4S), and meso-(3R,4S) |

Synthesis of Enantiomerically Pure (3R,4R)- and (3S,4S)-3,4-Hexanediol

The preparation of enantiomerically pure vicinal diols is a cornerstone of modern asymmetric synthesis. Several strategies have been developed to access these valuable chiral building blocks.

Synthesis of (3R,4R)-3,4-Hexanediol from D-Mannitol

A known method for the synthesis of (3R,4R)-3,4-Hexanediol utilizes the chiral pool approach, starting from the readily available and inexpensive D-Mannitol. This strategy relies on a series of protection and deprotection steps to manipulate the stereocenters of the starting material.[1]

This protocol is a representative procedure based on the strategy of protecting and deprotecting hydroxyl groups of D-mannitol.

-

Protection of D-Mannitol: D-Mannitol is first converted to 1,2:5,6-di-O-isopropylidene-D-mannitol by reaction with acetone in the presence of an acid catalyst.

-

Oxidative Cleavage: The central diol of 1,2:5,6-di-O-isopropylidene-D-mannitol is subjected to oxidative cleavage using a suitable oxidizing agent like sodium periodate to yield two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde.

-

Grignard Reaction: The glyceraldehyde derivative is then reacted with ethylmagnesium bromide to form the corresponding secondary alcohol. This reaction proceeds with some level of diastereoselectivity.

-

Deprotection: The isopropylidene protecting group is removed under acidic conditions to yield the desired (3R,4R)-3,4-Hexanediol.

-

Purification: The final product is purified by column chromatography or distillation.

Asymmetric Synthesis of (3S,4S)-3,4-Hexanediol via Sharpless Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[2] To synthesize (3S,4S)-3,4-Hexanediol, cis-3-hexene would be the appropriate starting material, using the AD-mix-β ligand system.

-

Reaction Setup: A mixture of tert-butanol and water is cooled to 0 °C. To this is added AD-mix-β, followed by methanesulfonamide.

-

Substrate Addition: cis-3-Hexene is added to the cooled reaction mixture.

-

Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: The reaction is quenched by the addition of solid sodium sulfite and allowed to warm to room temperature.

-

Extraction: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford enantiomerically enriched (3S,4S)-3,4-Hexanediol.

Physicochemical and Spectroscopic Data

Accurate physicochemical and spectroscopic data are essential for the identification and characterization of these enantiomers. While experimental data for the individual enantiomers is limited in the public domain, the following tables summarize the available information for this compound, with specific data for the enantiomers where found.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 90.1-90.2 °C (for meso or mixture) | [3] |

| Boiling Point | 199.6 °C at 760 mmHg (predicted) | [3] |

| Density | 0.958 g/cm³ (predicted) | [3] |

| Optical Rotation [α]D | Data not readily available |

Table 3: Spectroscopic Data (¹H NMR, ¹³C NMR, IR)

| Spectrum | Peak Assignments (Predicted/General) |

| ¹H NMR | δ (ppm): 0.9-1.1 (t, 6H, 2 x CH₃), 1.4-1.7 (m, 4H, 2 x CH₂), 3.4-3.6 (m, 2H, 2 x CH-OH), ~2.0-4.0 (br s, 2H, 2 x OH) |

| ¹³C NMR | δ (ppm): ~10 (CH₃), ~25 (CH₂), ~75 (CH-OH) |

| IR (Infrared) | ν (cm⁻¹): ~3300 (broad, O-H stretch), ~2960 (C-H stretch), ~1070 (C-O stretch) |

Note: Specific, experimentally verified spectroscopic data for the pure enantiomers is not widely published. The provided data is based on general values for vicinal diols and related structures.[4][5][6]

Applications in Drug Development and Asymmetric Synthesis

Chiral vicinal diols like (3R,4R)- and (3S,4S)-3,4-Hexanediol are valuable intermediates in the synthesis of complex, biologically active molecules. Their C₂-symmetry makes them particularly useful as chiral ligands for metal-catalyzed asymmetric reactions or as chiral auxiliaries to control stereochemistry in subsequent transformations.

Chiral Building Blocks in Pharmaceutical Synthesis

These diols can serve as starting materials for the synthesis of a variety of chiral compounds. The hydroxyl groups can be readily converted into other functional groups or used as handles to build more complex molecular frameworks. For example, they can be used in the synthesis of chiral epoxides, amino alcohols, and other key intermediates for active pharmaceutical ingredients (APIs).[7]

Chiral Ligands and Auxiliaries

The C₂-symmetric nature of these diols makes them excellent candidates for the synthesis of chiral ligands for asymmetric catalysis. For instance, the diol can be converted into a chiral phosphine or amine ligand, which can then be used to induce enantioselectivity in a wide range of metal-catalyzed reactions, such as hydrogenation, hydroformylation, and allylic alkylation.

Conclusion

(3R,4R)-3,4-Hexanediol and (3S,4S)-3,4-Hexanediol are valuable chiral building blocks with significant potential in asymmetric synthesis and drug development. While detailed experimental data for these specific enantiomers is somewhat limited in publicly accessible literature, established synthetic methodologies like the chiral pool approach and Sharpless Asymmetric Dihydroxylation provide reliable routes to their preparation. Their C₂-symmetric nature makes them attractive targets for the development of novel chiral ligands and auxiliaries, further expanding their utility in the synthesis of complex, enantiomerically pure molecules. This guide serves as a foundational resource for researchers looking to incorporate these versatile chiral diols into their synthetic strategies.

References

- 1. Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 922-17-8 [smolecule.com]

The Solubility Profile of 3,4-Hexanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3,4-hexanediol in various solvents. Understanding the solubility characteristics of this vicinal diol is crucial for its application in chemical synthesis, pharmaceutical formulations, and material science. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts: Structure and Solubility

This compound, with the chemical formula C₆H₁₄O₂, possesses a six-carbon backbone with two hydroxyl (-OH) groups on adjacent carbons (C3 and C4). This structure imparts an amphiphilic character to the molecule. The two hydroxyl groups are hydrophilic and capable of forming hydrogen bonds with polar solvents, while the hexane chain is hydrophobic, interacting favorably with nonpolar solvents. The overall solubility in a given solvent is a balance between these competing characteristics.

Solubility Data

The solubility of this compound is dictated by the polarity of the solvent and its ability to form hydrogen bonds. The following tables summarize the available quantitative and qualitative solubility data for this compound. For comparative purposes, solubility information for other C6 diol isomers is also included where available.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Primary Interaction Mechanism |

| Water | Polar Protic | 30.24 g/L at 25°C[1] | Moderate[1] | Hydrogen Bonding |

| Ethanol | Polar Protic | Data not available | High[1] | Hydrogen Bonding |

| Acetone | Polar Aprotic | Data not available | Enhanced | Dipole-Dipole Interactions, Hydrogen Bond Acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Enhanced | Dipole-Dipole Interactions, Hydrogen Bond Acceptor |

| Ethyl Acetate | Polar Aprotic | Data not available | Moderate[1] | Dipole-Dipole Interactions |

| Chloroform | Polar Aprotic | Data not available | Moderate[1] | Dipole-Induced Dipole Interactions |

| Hexane | Nonpolar | Data not available | Low[1] | Van der Waals Forces |

Table 2: Comparative Solubility of C6 Diol Isomers

| Diol Isomer | Solvent | Quantitative/Qualitative Solubility |

| 1,6-Hexanediol | Water | 500 g/L[2] |

| Ethanol | Soluble[2] | |

| Acetone | Soluble[2] | |

| Diethyl Ether | Slightly Soluble[2] | |

| Benzene | Insoluble[2] | |

| 2,5-Hexanediol | Water | Freely Soluble[3] |

The moderate water solubility of this compound is a result of the balance between its two hydrophilic hydroxyl groups and the hydrophobic six-carbon chain.[1] In polar protic solvents like ethanol, the high solubility is attributed to strong hydrogen bonding interactions.[1] Polar aprotic solvents such as acetone and DMSO can act as hydrogen bond acceptors, leading to enhanced solubility.[1] The solubility is moderate in solvents with significant dipole moments like ethyl acetate and chloroform.[1] In nonpolar solvents like hexane, the lack of hydrogen bonding capability results in low solubility.[1]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Glass flasks or vials with airtight seals

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a series of flasks. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of the desired solvent to each flask.

-

Seal the flasks tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the flasks from the shaker.

-

Allow the flasks to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or GC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the saturated solution by comparing the analytical response of the sample to the calibration curve, taking into account the dilution factor.

-

-

Data Reporting:

-

The solubility is typically reported in units of g/L, mg/mL, or mol/L at the specified temperature.

-

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

Spectroscopic Characterization of 3,4-Hexanediol: An In-depth Technical Guide

Introduction

3,4-Hexanediol is a vicinal diol with the chemical formula C₆H₁₄O₂. As a chiral molecule, it exists as a pair of enantiomers and a meso isomer. Its structure and properties make it a valuable building block in various chemical syntheses. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial applications. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols and a workflow for its analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data (Estimated)

| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) |

| H-1, H-6 (CH₃) | 0.9 - 1.0 | Triplet (t) | ~7.5 |

| H-2, H-5 (CH₂) | 1.4 - 1.6 | Multiplet (m) | - |

| H-3, H-4 (CH) | 3.4 - 3.7 | Multiplet (m) | - |

| OH | Variable (typically 1.5 - 4.0) | Broad Singlet (br s) | - |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Position | Chemical Shift Range (δ, ppm) | Assignment |

| C-1, C-6 | 12 - 15 | Terminal methyl groups |

| C-2, C-5 | 28 - 32 | Methylene (CH₂) carbons adjacent to carbinol carbons |

| C-3, C-4 | 75 - 85 | Carbons bearing the hydroxyl groups (carbinol carbons)[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Intermolecularly hydrogen-bonded hydroxyl groups |

| O-H Stretch (Free) | 3650 - 3700 | Sharp, Weaker | Non-hydrogen-bonded hydroxyl groups (in dilute solution) |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | C-H stretching vibrations of the alkyl chain |

| C-O Stretch | 1050 - 1150 | Strong | Stretching vibration of the carbon-oxygen single bond |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The following are expected key fragments for this compound based on electron ionization.

| m/z | Relative Intensity | Probable Fragment Identity |

| 118 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - OH]⁺ |

| 89 | Moderate | [M - C₂H₅]⁺ |

| 73 | High | [CH(OH)CH₂CH₃]⁺ |

| 59 | High | [CH(OH)CH₃]⁺ |

| 45 | Very High | [CH₂OH]⁺ |

Experimental Protocols

The following are representative experimental protocols for acquiring the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆; ~0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added if the solvent does not contain one.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS (0.00 ppm).

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): A small amount of solid this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution: A dilute solution of the sample is prepared in a suitable IR-transparent solvent (e.g., CCl₄) and placed in a liquid sample cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is dissolved in a volatile solvent (e.g., dichloromethane or methanol) and injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is commonly used.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Thermodynamic Stability of Vicinal Diols: A Technical Guide for Researchers

Introduction

Vicinal diols (1,2-diols) are fundamental structural motifs in a vast array of biologically active molecules, including carbohydrates, natural products, and pharmaceuticals. Their inherent stereochemistry and the presence of two adjacent hydroxyl groups endow them with unique physicochemical properties that are critical to their function and reactivity. Understanding the thermodynamic stability of vicinal diols is paramount for researchers in drug discovery and development, as it governs molecular conformation, intermolecular interactions, and metabolic fate. This in-depth technical guide explores the core principles dictating the stability of vicinal diols, with a focus on conformational analysis, the role of intramolecular hydrogen bonding, and the influence of the surrounding environment.

Conformational Landscape of Vicinal Diols

The thermodynamic stability of a vicinal diol is intrinsically linked to the rotational conformation around the central carbon-carbon bond. The two primary conformations are the anti (or trans/anti-periplanar) and the gauche (or synclinal) forms. In the anti conformation, the two hydroxyl groups are positioned 180° apart, minimizing steric hindrance. Conversely, in the gauche conformation, the hydroxyl groups are in closer proximity, with a dihedral angle of approximately 60°.[1]

Contrary to what steric repulsion alone would suggest, the gauche conformation is often the more stable form for many vicinal diols, a phenomenon attributed to the gauche effect .[1] This counterintuitive stability arises from favorable stereoelectronic interactions, primarily hyperconjugation and, most significantly, the formation of an intramolecular hydrogen bond.

The Role of Intramolecular Hydrogen Bonding

The defining feature influencing the conformational preference of vicinal diols is the ability to form an intramolecular hydrogen bond (IHB) in the gauche conformation.[2] In this arrangement, one hydroxyl group acts as a hydrogen bond donor, and the other as an acceptor, creating a pseudo-five-membered ring structure. This interaction provides significant thermodynamic stabilization, often overriding the inherent steric repulsion between the hydroxyl groups.[3] The presence and strength of this IHB can be readily detected using spectroscopic methods.[4]

Quantitative Analysis of Conformational Stability

The relative stability of the gauche and anti conformers can be quantified by the difference in their Gibbs free energy (ΔG). For many simple vicinal diols, the gauche conformer is favored due to the stabilizing effect of the intramolecular hydrogen bond. The strength of this hydrogen bond can be estimated from calorimetric data and computational studies.

| Compound | Conformation | ΔG (gauche - anti) (kcal/mol) | Intramolecular H-Bond Energy (kcal/mol) | Reference(s) |

| Ethylene Glycol | Gas Phase | ~ -0.9 | ~ 5.0 | [5] |

| 1,2-Propanediol | CCl4 Solution | Favors Gauche | Structurally Dependent | [4] |

| cis-1,2-Cyclohexanediol | Gas Phase | Favors Gauche (Multiple conformers) | - | [6] |

Note: The energetic values can vary depending on the phase (gas, liquid), solvent, and the experimental or computational method used.

Experimental Determination of Thermodynamic Stability

A variety of experimental techniques are employed to probe the conformational landscape and thermodynamic stability of vicinal diols. These methods provide crucial data on the relative populations of different conformers and the energetics of intramolecular interactions.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying intramolecular hydrogen bonding. Vicinal diols in a non-polar solvent typically exhibit two distinct O-H stretching bands: a sharp, higher frequency band corresponding to the "free" hydroxyl group (often in the anti conformer or the non-bonded OH of the gauche conformer), and a broader, lower frequency band indicating the hydrogen-bonded hydroxyl group in the gauche conformer.[4] The magnitude of the redshift of the bonded O-H stretch is correlated with the strength of the hydrogen bond.

Experimental Protocol: FTIR Analysis of Intramolecular Hydrogen Bonding

-

Sample Preparation: Prepare dilute solutions (e.g., <0.01 M) of the vicinal diol in a non-polar, aprotic solvent such as carbon tetrachloride (CCl4) or cyclohexane. The low concentration is crucial to minimize intermolecular hydrogen bonding.

-

Data Acquisition: Record the FTIR spectrum in the O-H stretching region (typically 3200-3700 cm⁻¹). Use a matched solvent cell for background correction.

-

Spectral Analysis: Identify the absorption bands corresponding to free and intramolecularly hydrogen-bonded O-H groups. The separation between these bands (Δν) provides a qualitative measure of the hydrogen bond strength.

-

Temperature Dependence Study (Optional): Record spectra at various temperatures to study the equilibrium between the hydrogen-bonded and non-hydrogen-bonded species. The van't Hoff equation can be used to determine the enthalpy of hydrogen bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), provides detailed information about the dihedral angle of the C-C bond and, consequently, the conformational equilibrium. The Karplus equation relates the magnitude of ³JHH to the dihedral angle. By measuring the coupling constants, the relative populations of the anti and gauche conformers can be determined. Furthermore, chemical shifts of the hydroxyl protons can be sensitive to hydrogen bonding.

Experimental Protocol: NMR for Conformational Analysis

-

Sample Preparation: Dissolve the vicinal diol in a suitable deuterated solvent. The choice of solvent is critical, as polar solvents can disrupt intramolecular hydrogen bonds.[1]

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. If necessary, perform 2D NMR experiments (e.g., COSY) to aid in peak assignment.

-

Coupling Constant Measurement: Accurately measure the vicinal coupling constants (³JHH) between the protons on the carbon atoms bearing the hydroxyl groups.

-

Conformer Population Analysis: Use the measured coupling constants and the Karplus equation, along with known coupling constants for pure anti and gauche conformers (often derived from model compounds or computational chemistry), to calculate the mole fractions of the anti and gauche conformers.

-

Chiral Diol Analysis (Optional): For chiral diols, enantiomeric purity can be determined by derivatization with a chiral agent, such as 2-formylphenylboronic acid and an enantiopure amine, to form diastereomeric iminoboronate esters that can be distinguished by NMR.[7][8]

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for studying the thermodynamics of vicinal diols. These calculations can provide accurate geometries, relative energies of different conformers, and vibrational frequencies.

Computational Protocol: DFT Analysis

-

Structure Generation: Build the initial 3D structures of the anti and gauche conformers of the vicinal diol.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for greater accuracy.

-

Relative Energy Determination: Compare the ZPVE-corrected electronic energies or the Gibbs free energies to determine the relative stability of the conformers.

Vicinal Diols in Biological Pathways

While not typically acting as primary signaling molecules, vicinal diols are crucial intermediates in numerous metabolic pathways that produce signaling molecules or other biologically important compounds. Their thermodynamic stability and conformational preferences can influence the efficiency and stereochemical outcome of these enzymatic transformations.

One prominent example is in steroidogenesis, where the conversion of cholesterol to pregnenolone, a precursor to progesterone and other steroid hormones, proceeds through a vicinal diol intermediate (20α,22R-dihydroxycholesterol).[9] The specific conformation of this diol is critical for its recognition and subsequent cleavage by the cytochrome P450scc enzyme.

Below is a diagram illustrating the logical flow of this metabolic conversion.

Logical Workflow for Stability Assessment

The comprehensive assessment of the thermodynamic stability of a vicinal diol involves a synergistic approach combining experimental and computational methods. The following diagram outlines a typical workflow.

The thermodynamic stability of vicinal diols is a nuanced interplay of steric and stereoelectronic effects, with intramolecular hydrogen bonding in the gauche conformer being a dominant stabilizing force. For professionals in drug development, a thorough understanding of these principles is not merely academic; it directly impacts the prediction of a molecule's three-dimensional structure, its interaction with biological targets, and its metabolic profile. The integrated use of spectroscopic and computational methods, as outlined in this guide, provides a robust framework for the comprehensive characterization of vicinal diol stability, ultimately enabling more rational drug design and development.

References

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Differentiating subtle variation of weak intramolecular hydrogen bond in vicinal diols by linear infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]

- 9. Progesterone - Wikipedia [en.wikipedia.org]

3,4-Hexanediol: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3,4-Hexanediol, intended for use by professionals in research and development. The following sections detail the physical and chemical properties, toxicological data, handling and safety precautions, and representative experimental protocols for safety assessment.

Core Safety and Handling Summary

This compound is a chemical compound that requires careful handling to minimize potential health risks. Based on available data for the substance and related compounds, it is considered an irritant, with the potential to cause skin and serious eye irritation.[1] Inhalation of vapors or mists may cause respiratory tract irritation.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Data

The following tables summarize the key physical, chemical, and toxicological properties of this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₂ | [2][3][4] |

| Molecular Weight | 118.17 g/mol | [2][3][4][5][6] |

| CAS Number | 922-17-8 | [2][4][6] |

| Boiling Point | 199.6 °C at 760 mmHg | [2][4][5] |

| Density | 0.958 g/cm³ | [2][5] |

| Flash Point | 98.1 °C | [2][4] |

| LogP (Octanol/Water Partition Coefficient) | 0.52820 | [2][3] |

| Refractive Index | 1.445 | [2] |

Table 2: Toxicological Data

Note: Specific toxicological data for this compound is limited. The table includes data for related compounds to provide an indication of potential hazards.

| Test | Species | Route | Value | Compound | Source |

| LD₅₀ (Acute Oral) | Rat | Oral | 1400 mg/kg | 2-Ethyl-1,3-hexanediol | [7] |

| LDLo (Lowest published lethal dose) | Rabbit | Unreported | 1500 mg/kg | 3,4-Diethyl-3,4-hexanediol | [8] |

Hazard Identification and First Aid

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][12][13]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9][10][11]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7][14]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[7][14]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if cough or other symptoms appear.[14]

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[14][15]

Handling and Storage

-

Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Keep container tightly closed. Avoid ingestion and inhalation.[7][16]

-

Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.[7][9]

Accidental Release and Fire-Fighting Measures

-

Accidental Release: Use personal protective equipment. Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal. Avoid runoff into storm sewers and ditches which lead to waterways. Clean up spills immediately, observing precautions in the Protective Equipment section.[7][14][16]

-

Fire-Fighting: In case of fire, use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[15] Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[15][17]

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the toxicological evaluation of chemicals like this compound are standardized by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of relevant OECD guidelines.

1. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: This test determines the potential for a substance to cause reversible inflammatory changes to the skin. The substance is applied to the skin of a single animal, and the effects are observed. A tiered testing strategy is recommended to minimize animal use.[18]

-

Methodology:

-

Initial Assessment: A weight-of-the-evidence analysis of existing data is performed. If data is insufficient, in vitro testing is considered.[18]

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

-

Dose Application: 0.5 mL of the liquid test substance is applied to a small area (approximately 6 cm²) of shaved skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is washed. Dermal reactions are graded for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Confirmatory Testing: If a corrosive effect is not observed in the initial animal, the irritant or negative response is confirmed in up to two additional animals.

-

2. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: This method assesses the potential of a substance to produce irritation or damage to the eye.[2][5][10]

-

Methodology:

-

Pre-assessment: A weight-of-the-evidence analysis is conducted, including results from skin irritation studies and validated in vitro or ex vivo tests.[2][5]

-

Animal Selection: The initial test is performed on a single healthy young adult albino rabbit.[10]

-